molecular formula C18H18N4O4S2 B2924501 N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1324507-07-4

N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2924501
CAS No.: 1324507-07-4
M. Wt: 418.49
InChI Key: SPYLATBFSUORMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One of the research applications of compounds related to N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study on a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shares structural similarities with the compound , demonstrated high singlet oxygen quantum yield. This property is crucial for Type II mechanisms in PDT, indicating potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Compounds similar to this compound have been studied for their inhibitory effects on enzymes like kynurenine 3-hydroxylase. Such inhibition can be crucial for exploring the pathophysiological roles of enzymes in diseases and potentially developing treatments (Röver et al., 1997).

Antifungal Activity

The synthesis of compounds involving benzenesulfonamide and the testing for antifungal activities is another research area. Studies have shown that newly synthesized compounds with benzenesulfonamide structures can exhibit significant antifungal properties (Khodairy, Ali, & El-wassimy, 2016).

Antimicrobial and Anti-HIV Properties

Research on benzenesulfonamides, which are structurally related to the compound in focus, also includes exploration of their antimicrobial and anti-HIV activities. These studies contribute to the search for new therapeutic agents in treating various infections and diseases (Zareef et al., 2007).

DNA Binding and Catalytic Activities

Exploring the DNA binding and catalytic activities of complexes involving benzenesulfonamide is another significant area of research. Such studies are vital for understanding the molecular interactions of these compounds and their potential therapeutic applications (El-Sonbati et al., 2015).

Properties

IUPAC Name

N,N-dimethyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-21(2)28(24,25)14-7-5-12(6-8-14)18(23)22-10-13(11-22)17-19-16(20-26-17)15-4-3-9-27-15/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLATBFSUORMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.